molecular formula C10H10N2O B7721812 2-ethyl-1H-quinazolin-4-one

2-ethyl-1H-quinazolin-4-one

Cat. No.: B7721812
M. Wt: 174.20 g/mol
InChI Key: LUANCFNZZLKBOQ-UHFFFAOYSA-N
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Description

2-ethyl-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with an ethyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1H-quinazolin-4-one can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. For example, the reaction of anthranilic acid with ethyl glyoxalate under acidic conditions can yield this compound. Another method involves the use of amidines and benzamides in a copper-mediated tandem C(sp2)–H amination and annulation reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

    Substitution: Substitution reactions can introduce various substituents at different positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be carried out using halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile molecule for drug development .

Comparison with Similar Compounds

2-ethyl-1H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:

Properties

IUPAC Name

2-ethyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-6H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUANCFNZZLKBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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